molecular formula C23H29ClO7 B116604 17-Methoxycarbonyl Loteprednol CAS No. 265651-89-6

17-Methoxycarbonyl Loteprednol

Cat. No.: B116604
CAS No.: 265651-89-6
M. Wt: 452.9 g/mol
InChI Key: DXERAGCQPJPJOT-NGVSTBRYSA-N
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Description

17-Methoxycarbonyl Loteprednol is a synthetic corticosteroid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methoxycarbonyl Loteprednol involves multiple stepsKey steps include the chloromethylation of the steroid nucleus and the esterification of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound and to comply with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

17-Methoxycarbonyl Loteprednol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can revert these ketones back to hydroxyl groups .

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Methoxycarbonyl Loteprednol is unique due to its targeted action and reduced side effects compared to other corticosteroids. Its design allows for effective treatment with minimal systemic absorption, making it particularly suitable for ophthalmic use .

Properties

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-methoxycarbonyloxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClO7/c1-21-8-6-14(25)10-13(21)4-5-15-16-7-9-23(19(27)30-12-24,31-20(28)29-3)22(16,2)11-17(26)18(15)21/h6,8,10,15-18,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,18+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXERAGCQPJPJOT-NGVSTBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)OC(=O)OC)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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